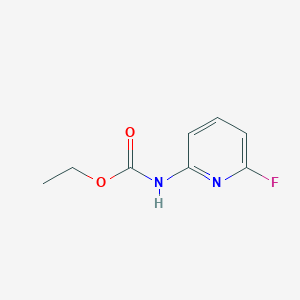

ethyl N-(6-fluoropyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(6-fluoropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZBDOHXDHOHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamoylation of 6-Fluoropyridin-2-amine

- Reagents and Conditions:

The primary amine, 6-fluoropyridin-2-amine, is reacted with ethyl chloroformate in an organic solvent such as dichloromethane or acetonitrile. A base such as triethylamine or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction. - Procedure:

The amine is dissolved in the solvent and cooled to 0–5 °C. Ethyl chloroformate is added dropwise with stirring to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred until completion. - Isolation:

After reaction completion, the mixture is washed with aqueous acid and base to remove impurities, followed by solvent evaporation and recrystallization to purify the product. - Advantages:

This method is straightforward, scalable, and yields high purity carbamate with minimal side reactions. - Notes:

Temperature control is critical to avoid side reactions such as over-carbamoylation or decomposition.

Carbonylation Route via Palladium-Catalyzed Carbonylation

- Reagents and Conditions:

Starting from 6-fluoropyridin-2-amine or a suitable halogenated precursor, a palladium-catalyzed carbonylation reaction with ethanol under carbon monoxide atmosphere can be employed to form the carbamate. - Catalysts:

Pd(0) complexes such as Pd(PPh3)4 are commonly used, with phosphine ligands to enhance selectivity. - Procedure:

The halogenated pyridine is reacted with ethanol and CO in the presence of the catalyst and base at elevated temperatures (typically 80–120 °C) under pressure. - Isolation:

After reaction completion, the mixture is filtered, solvent removed, and the product purified by chromatography or recrystallization. - Advantages:

This method allows direct formation of the carbamate from halogenated precursors, offering flexibility in substrate choice. - Limitations:

Requires specialized equipment to handle CO and can be sensitive to reaction conditions.

Detailed Reaction Scheme (Example: Direct Carbamoylation)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 6-Fluoropyridin-2-amine, ethyl chloroformate, triethylamine, CH2Cl2, 0–5 °C | Dropwise addition of ethyl chloroformate to amine solution with base | Formation of this compound |

| 2 | Stirring at room temperature for 2–4 hours | Completion of carbamoylation reaction | Reaction mixture ready for workup |

| 3 | Wash with dilute HCl, NaHCO3, and water | Removal of residual base and acid impurities | Crude product isolation |

| 4 | Evaporation and recrystallization | Purification | Pure this compound |

Research Findings and Optimization Data

While specific data on this compound are limited, analogous carbamate preparations provide insight into optimization parameters:

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Temperature | 0–5 °C during addition, room temp for reaction | Controls exothermic reaction and side products |

| Solvent | Dichloromethane, acetonitrile | Good solubility and reaction medium |

| Base | Triethylamine, potassium carbonate | Neutralizes HCl, promotes reaction |

| Reaction Time | 2–4 hours | Ensures complete conversion |

| Yield | 70–85% | Dependent on purity of starting amine |

| Purity | >98% (after recrystallization) | Confirmed by HPLC and NMR |

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Direct Carbamoylation | Simple, cost-effective, scalable | Requires careful temperature control | High |

| Palladium-Catalyzed Carbonylation | Allows use of halogenated precursors, versatile | Requires CO handling, catalyst cost | Medium (specialized equipment needed) |

| Curtius Rearrangement | Useful for complex substrates | Multi-step, hazardous intermediates | Low (complex and less practical) |

Summary and Recommendations

- The direct carbamoylation of 6-fluoropyridin-2-amine with ethyl chloroformate in the presence of a base remains the most practical and widely used method for preparing this compound.

- Temperature control and choice of base and solvent are critical for achieving high yield and purity.

- Alternative methods like palladium-catalyzed carbonylation offer synthetic flexibility but require specialized conditions and equipment.

- Industrial production favors the direct carbamoylation due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

ethyl N-(6-fluoropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents into the pyridine ring .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl N-(6-fluoropyridin-2-yl)carbamate is primarily studied for its potential as a therapeutic agent. Its structural characteristics make it a valuable building block for synthesizing more complex molecules that may exhibit biological activity. Research indicates that compounds with similar structures have shown promise as inhibitors of protein kinases, particularly those involved in DNA damage response pathways, suggesting potential anticancer properties .

Case Studies in Drug Development

- Anticancer Activity : Compounds similar to this compound have been investigated for their ability to inhibit specific protein kinases associated with tumor growth. For instance, studies have highlighted the efficacy of pyridine-based compounds in targeting ATR protein kinase, which plays a crucial role in cellular responses to DNA damage.

- Enzyme Interaction Studies : The binding affinity of this compound to various biological targets is being explored through kinetic assays. These studies aim to elucidate its potential as a drug candidate by determining how effectively it interacts with enzymes and proteins involved in disease mechanisms.

Environmental and Industrial Applications

Beyond medicinal chemistry, this compound also finds applications in environmental science and industry:

- Agrochemicals : It may serve as an intermediate in the synthesis of agrochemical products due to its reactivity and stability.

- Material Science : The compound is utilized in producing materials with specific properties, such as polymers and coatings, enhancing their performance characteristics.

Mechanism of Action

The mechanism of action of ethyl N-(6-fluoropyridin-2-yl)carbamate involves its interaction with molecular targets and pathways. The fluorine atom in the pyridine ring influences the compound’s reactivity and binding affinity to biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s mechanism of action is still under investigation, with ongoing research aimed at elucidating its precise molecular targets and pathways .

Comparison with Similar Compounds

Structural Analogues with Fluoropyridinyl Moieties

tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate (CAS 905587-16-8)

- Molecular Formula : C₁₁H₁₅FN₂O₂

- Key Differences : The ethyl group in the target compound is replaced by a tert-butyl carbamate, and a methylene bridge links the carbamate to the pyridine ring.

- Implications : The tert-butyl group enhances steric hindrance and hydrolytic stability compared to the ethyl group, making it more suitable for protecting amines in multi-step syntheses .

(S)-tert-Butyl (1-(5-fluoropyridin-2-yl)ethyl)carbamate (CAS 1823300-18-0)

- Molecular Formula : C₁₂H₁₇FN₂O₂

- Key Differences : A chiral center is introduced via a methyl-substituted ethyl chain, and the fluorine is at the 5-position instead of 4.

- Implications : The stereochemistry and fluorine positioning may alter binding affinity in enantioselective reactions or receptor interactions .

Halogen-Substituted Pyridinyl Carbamates

Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate (CAS 89660-17-3)

- Molecular Formula: C₉H₁₈O₂ (Note: Correct formula likely C₉H₁₀ClN₃O₄ based on structure)

- Key Differences : Chlorine and nitro groups replace fluorine and iodine, respectively. The nitro group is strongly electron-withdrawing.

Ethyl N-(6-fluoro-3-iodopyridin-2-yl)carbamate (CAS 1001070-26-3)

- Implications : Iodine’s polarizability may enhance intermolecular interactions in crystal packing, as suggested by crystallographic data in related compounds .

Carbamates with Alternative Protecting Groups

Benzyl and tert-Butyl Carbamates ()

- Example: Ethyl N-(Cyanoacetyl)carbamate (CAS 6629-04-5)

- Molecular Formula : C₆H₈N₂O₃

- Key Differences: A cyanoacetyl group replaces the pyridinyl moiety.

- Implications: Higher acute toxicity (oral LD₅₀: Category 4) and skin/eye irritation compared to the target compound, likely due to the cyano group’s electrophilicity .

Comparative Data Table

Biological Activity

Ethyl N-(6-fluoropyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a pyridine ring substituted at the 6-position with a fluorine atom. The molecular formula is . The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine substitution may alter electron density on the pyridine ring, potentially enhancing its interactions with target proteins. This can lead to modulation of various signaling pathways relevant to disease processes, particularly in cancer and inflammation.

Biological Activities

-

Anticancer Properties :

- Studies have indicated that carbamate derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

- A comparative analysis revealed that the introduction of electron-withdrawing groups like fluorine can enhance cytotoxicity against various cancer cell lines by improving the compound's interaction with cellular targets .

- Enzyme Inhibition :

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound highlights the importance of substituents on the pyridine ring:

| Substituent | Effect on Activity | Notes |

|---|---|---|

| Fluorine | Increases lipophilicity and binding affinity | Enhances interaction with biological targets |

| Methyl | Modulates electronic properties | Affects overall bioactivity and selectivity |

| Other Halogens | Varies; can enhance or reduce activity | Depends on specific target interactions |

Case Studies

- In Vivo Studies :

- Comparative Analysis :

- Toxicity Assessments :

Q & A

Q. What are the optimal synthetic routes for ethyl N-(6-fluoropyridin-2-yl)carbamate, and how can reaction conditions be systematically optimized?

- Methodological Answer : A stepwise approach is recommended:

Substrate Preparation : Start with 6-fluoropyridin-2-amine. Ensure purity via recrystallization or column chromatography .

Carbamate Formation : React with ethyl chloroformate in a 1:1 molar ratio in anhydrous dioxane under nitrogen. Monitor pH (maintain 8–9 with triethylamine) to suppress side reactions .

Optimization : Use factorial design to test variables (temperature: 0–25°C; solvent: dioxane vs. THF; reaction time: 4–24 hrs). Analyze yields via HPLC (C18 column, acetonitrile/water gradient) .

- Critical Parameters : Excess ethyl chloroformate (>1.2 eq) risks diethyl carbonate formation. Use in situ FTIR to track amine consumption .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Confirm regiochemistry via -NMR (δ ≈ -110 ppm for para-fluorine) and -NMR (carbamate NH: δ 8.5–9.5 ppm, split due to J coupling) .

- XRD : Resolve ambiguities in substituent orientation (e.g., carbamate vs. amide tautomerism) .

- HRMS : Validate molecular formula (CHFNO) with <2 ppm mass error .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for SNAr reactions. Fluorine’s electron-withdrawing effect lowers LUMO energy at C-6, favoring attack at C-4 .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on carbamate stability. High dielectric solvents stabilize zwitterionic intermediates .

- Validation : Compare predicted vs. experimental regioselectivity in Suzuki couplings (e.g., C-4 vs. C-6 functionalization) .

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., IC variability in EGFR vs. HER2). Adjust for batch effects (solvent purity, cell passage number) .

- Structural Proteomics : Use HDX-MS to confirm target engagement. Fluorine’s inductive effect may alter binding pocket hydration .

- Dose-Response Refinement : Apply Hill slope models to distinguish non-specific cytotoxicity (shallow slopes) from target-specific effects .

Q. What methodologies enable the study of environmental degradation pathways for this compound?

- Methodological Answer :

- Photolysis Studies : Exclude UV light (λ > 290 nm) in photoreactors. Monitor carbamate cleavage via LC-MS/MS (QTOF, negative ion mode) .

- Microbial Biodegradation : Screen soil isolates (e.g., Pseudomonas spp.) in minimal media. Use -labeled carbamate to track mineralization to CO .

- QSAR Modeling : Corporate logP (predicted: 1.8) and Hammett σ constants (σ=0.78) to estimate half-lives in aquatic systems .

Methodological Frameworks

Q. How can a theoretical framework guide mechanistic studies of fluoropyridinyl carbamates?

- Methodological Answer :

- Retrosynthetic Analysis : Apply Corey’s logic to prioritize disconnections (e.g., carbamate formation precedes fluorine introduction) .

- Hammett Plots : Correlate substituent effects (σ) on reaction rates (e.g., hydrolysis in basic conditions) .

- Crystal Engineering : Use Mercury Software to predict packing motifs influencing solubility (e.g., H-bond networks between carbamate and pyridine) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in related analogs?

- Methodological Answer :

- Parallel Synthesis : Generate a 12-member library with variations at:

- R: Ethyl vs. tert-butyl carbamate

- R: Fluorine vs. chlorine at C-6 .

- Multivariate Analysis : Use PCA to cluster bioactivity data (e.g., anti-inflammatory vs. cytotoxicity) .

- Counterion Screening : Test trifluoroacetate vs. besylate salts for improved bioavailability (logD ±0.5) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Standardized Protocols : Use USP <1059> for equilibrium solubility (shake-flask method, 24 hrs, 37°C) .

- Polymorph Screening : Conduct slurry conversion experiments (acetonitrile/water) to identify stable forms .

- Surface Area Normalization : Grind crystals to consistent particle size (10–50 µm) using jet-milling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.